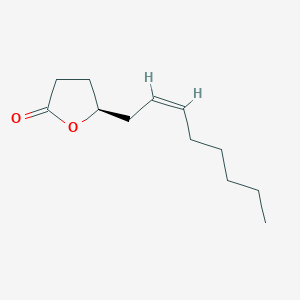
(+)-6-Dodecen-4-olide
Descripción general
Descripción
(+)-6-Dodecen-4-olide, commonly known as delta-dodecalactone, is a cyclic lactone that is widely used in the food and fragrance industries due to its characteristic sweet, creamy, and coconut-like aroma. This compound is also found in various natural sources, such as butter, cream, coconut, and peach. In recent years, (+)-6-Dodecen-4-olide has gained significant attention from the scientific community due to its potential applications in the field of drug discovery and development.
Aplicaciones Científicas De Investigación
Synthesis and Properties
Lactone Synthesis : A study by Begemann, Lamberti, and Weller (2010) describes the preparation of 4-alken-5-olides, including 6cis-Dodecen-4-olide, by dehydrating corresponding oxoalkanoic acids. This process underscores the chemical's relevance in organic synthesis and its sensitivity to oxygen and moisture (Begemann, Lamberti, & Weller, 2010).
Identification in Natural Sources : Maurer and Hauser (1982) identified 6-dodecen-4-olide in tuberose absolute (from Polianthes tuberosa L.), indicating its natural occurrence and potential use in fragrance synthesis (Maurer & Hauser, 1982).
Pheromone Synthesis : Vasil’ev, Engman, and Merkulova (2000) synthesized 3(Z)-Dodecen-12-olide, an aggregation pheromone of the flat grain beetle, highlighting its significance in entomology and pest management (Vasil’ev, Engman, & Merkulova, 2000).
Trail-Following in Termites : Research by Argenti et al. (1994) involved the synthesis of related compounds, demonstrating the potential use of such chemicals in studying insect behavior and communication (Argenti et al., 1994).
Chemical Synthesis and Applications
Macrolide Synthesis : A paper by Okuma et al. (1998) discusses the synthesis of E-(R)-(+)-8-Dodece-11-olide, known as recifeiolide, showing the compound's role in the creation of macrolides, which are vital in various pharmaceutical and biochemical applications (Okuma et al., 1998).
Isomerization Studies : Taniguchi et al. (1992) studied the isomerization of olefins, including (Z)-6-dodecene, providing insights into the chemical's behavior and potential industrial applications in material synthesis (Taniguchi et al., 1992).
- eromone chemistry. This finding is significant for understanding mammalian communication and behavior (Burger et al., 1977).
Industrial Chemical Processes
Hydroformylation Kinetics : Kiedorf et al. (2014) explored the hydroformylation of 1-dodecene using a rhodium-biphephos catalyst. This study is crucial for understanding the industrial applications of such chemical processes in producing aldehydes (Kiedorf et al., 2014).
Benzene Alkylation : Xin et al. (2005) investigated the alkylation of benzene with 1-dodecene in ionic liquids, revealing potential applications in petrochemical industries and the synthesis of fine chemicals (Xin et al., 2005).
Biological and Environmental Studies
Fusarium poae Research : Sarris and Latrasse (1985) reported that Fusarium poae produces cis-6-dodecen-4-olide, contributing to its fruity odor. This study is relevant in the fields of microbiology and food science (Sarris & Latrasse, 1985).
Pheromone Perception Studies : Mclaughlin et al. (1974) examined the perception of Z-7-dodecen-1-ol and its effects on the sex pheromone response of male loopers. This research aids in understanding insect sensory systems and behavioral responses (Mclaughlin et al., 1974).
Propiedades
IUPAC Name |
(5S)-5-[(Z)-oct-2-enyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3/b7-6-/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXOXDSHNXAFEY-JMEBYUIHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1CCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@@H]1CCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244108 | |
| Record name | (5S)-Dihydro-5-(2Z)-2-octen-1-yl-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-(+)-(z)-6-Dodecen-4-olide | |
CAS RN |
63357-98-2 | |
| Record name | (5S)-Dihydro-5-(2Z)-2-octen-1-yl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63357-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5S)-Dihydro-5-(2Z)-2-octen-1-yl-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione](/img/structure/B3329704.png)
![1-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B3329710.png)
![5-(Methylthio)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3329718.png)
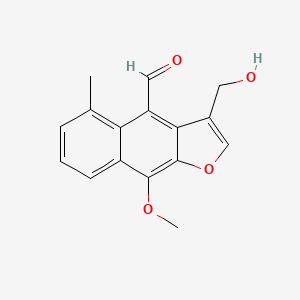
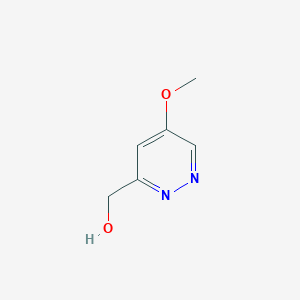

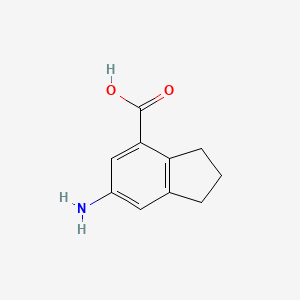
![3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3329743.png)
![3,7-Diazabicyclo[4.2.0]octane](/img/structure/B3329754.png)
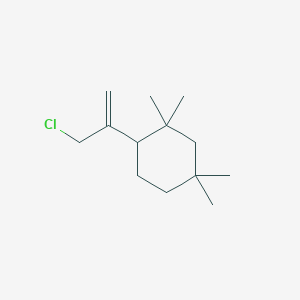
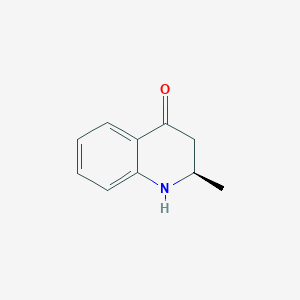
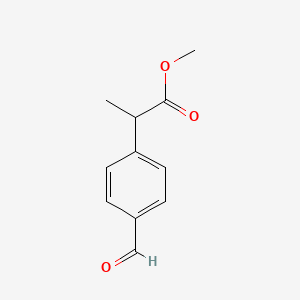
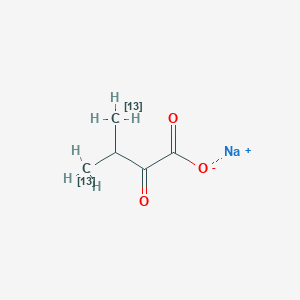
![2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3329801.png)